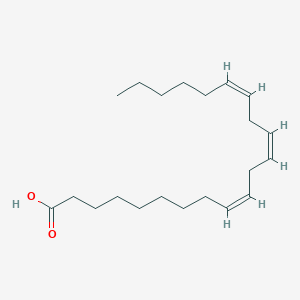

9(Z),12(Z),15(Z)-Heneicosatrienoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H36O2 |

|---|---|

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

(9Z,12Z,15Z)-henicosa-9,12,15-trienoic acid |

InChI |

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h6-7,9-10,12-13H,2-5,8,11,14-20H2,1H3,(H,22,23)/b7-6-,10-9-,13-12- |

InChI-Schlüssel |

WHLKAPQFQWYTAL-QNEBEIHSSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

A Comprehensive Overview for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activities, metabolic pathways, and experimental protocols for 9(Z),12(Z),15(Z)-Heneicosatrienoic acid is limited. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological roles, metabolic pathways, and experimental methodologies based on the current understanding of similar odd-chain and polyunsaturated fatty acids.

Core Chemical and Physical Data

This compound is a long-chain, polyunsaturated, odd-chain fatty acid. Its structure features a 21-carbon backbone with three cis-configured double bonds at the 9th, 12th, and 15th carbon positions.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₆O₂ | [1] |

| Molecular Weight | 320.51 g/mol | [1] |

| CAS Number | 18211-44-4 | [1] |

| Alternate Names | cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid | [1] |

| Lipid Number | C21:3 | |

| Physical State | Liquid (in solution) | |

| Purity | >98% (as commercially available) | |

| Storage | Freezer |

Potential Biosynthesis and Metabolism

While the specific metabolic pathway for this compound has not been elucidated, it is plausible that it is metabolized via pathways common to other odd-chain polyunsaturated fatty acids. Research has shown that a rat liver cell line can convert C19 odd-chain polyunsaturated fatty acids (PUFAs) into C21 and C23 PUFAs, suggesting that endogenous metabolism of odd-chain PUFAs occurs.[2]

Proposed Biosynthesis

The biosynthesis of odd-chain fatty acids typically starts with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids.[3][4] The elongation of the fatty acid chain then proceeds with the addition of two-carbon units from malonyl-CoA.[3][4]

Proposed Catabolism: Beta-Oxidation

The catabolism of odd-chain fatty acids largely follows the same beta-oxidation pathway as even-chain fatty acids, with the key difference occurring in the final cycle.[5][6][7] Instead of producing two acetyl-CoA molecules, the final thiolytic cleavage of a five-carbon fatty acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.[7][8]

Potential Biological Activities and Signaling

There is a paucity of data on the biological effects of this compound. However, studies on other polyunsaturated and odd-chain fatty acids may provide insights into its potential roles. Polyunsaturated fatty acids are known to be precursors to a variety of signaling molecules and are integral components of cellular membranes, influencing their biophysical properties.[9]

A synthetic C21:3n-3 fatty acid analogue, beta-oxa 21:3n-3, has been shown to inhibit T lymphocyte proliferation and the production of inflammatory cytokines.[10] This compound also demonstrated anti-inflammatory effects in vivo.[10] These findings suggest that odd-chain polyunsaturated fatty acids like this compound could possess immunomodulatory and anti-inflammatory properties.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following sections outline established methodologies for the analysis and synthesis of other long-chain polyunsaturated fatty acids, which can be adapted for the study of this specific compound.

Analytical Methodologies

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acids.[11][12] Due to their low volatility, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) prior to analysis.

Experimental Workflow for GC-MS Analysis:

Detailed Protocol:

-

Lipid Extraction: Lipids are extracted from the biological sample using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method.

-

Transesterification: The extracted lipids are converted to FAMEs. A common method involves heating the lipid extract with a reagent like 14% boron trifluoride in methanol.

-

FAME Extraction: The resulting FAMEs are then extracted into a non-polar solvent, such as hexane.

-

GC-MS Analysis: The FAME extract is injected into a gas chromatograph equipped with a capillary column (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The separated FAMEs are then detected and identified by a mass spectrometer.[12]

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of fatty acids, particularly for the separation of isomers.[13] Reversed-phase HPLC with a C18 column is commonly used.[14][15]

Experimental Workflow for HPLC Analysis:

Detailed Protocol:

-

Lipid Extraction and Saponification: Lipids are extracted as described for GC-MS. To analyze total fatty acids, the lipid extract is saponified (e.g., with methanolic KOH) to release the fatty acids from their esterified forms.

-

Derivatization (Optional): For sensitive detection by UV or fluorescence, the free fatty acids can be derivatized with a suitable chromophore or fluorophore.

-

HPLC Analysis: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A mobile phase gradient, typically consisting of acetonitrile, water, and an acid modifier like acetic acid, is used to elute the fatty acids.[14][15]

-

Detection: The eluted fatty acids are detected using a suitable detector, such as a UV detector (if derivatized), a mass spectrometer (LC-MS), or an evaporative light scattering detector (ELSD).

Proposed Chemical Synthesis

A de novo chemical synthesis of this compound has not been reported. However, a plausible synthetic route can be envisioned based on established methods for the synthesis of other polyunsaturated fatty acids. One common strategy involves the coupling of smaller, functionalized building blocks.

Hypothetical Synthetic Workflow:

Conclusion and Future Directions

This compound represents an understudied member of the odd-chain polyunsaturated fatty acid family. While its basic chemical properties are known, a significant knowledge gap exists regarding its biological functions, metabolism, and biosynthesis. Based on related compounds, it is hypothesized to undergo beta-oxidation to yield propionyl-CoA and may possess immunomodulatory activities. The analytical and synthetic methodologies outlined in this guide provide a framework for future research into this intriguing molecule. Further investigation is warranted to elucidate its precise biological roles and to explore its potential as a therapeutic agent or a biomarker for metabolic health.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 5. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 8. biochemistryclub.com [biochemistryclub.com]

- 9. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel long chain polyunsaturated fatty acid, beta-Oxa 21:3n-3, inhibits T lymphocyte proliferation, cytokine production, delayed-type hypersensitivity, and carrageenan-induced paw reaction and selectively targets intracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digital.csic.es [digital.csic.es]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hplc.eu [hplc.eu]

- 14. academic.oup.com [academic.oup.com]

- 15. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid: A Methodological Guide for Novel Fatty Acid Research

A notable gap in current scientific literature exists regarding the specific discovery, natural origin, and biological functions of 9(Z),12(Z),15(Z)-heneicosatrienoic acid. This technical guide, therefore, addresses the methodologies and frameworks applicable to the study of novel polyunsaturated fatty acids (PUFAs), using established protocols for similar, well-characterized fatty acids as a proxy. This document serves as a resource for researchers, scientists, and drug development professionals navigating the investigation of rare or newly identified lipids.

Physicochemical Properties

While specific experimental data for this compound is scarce, its basic properties, as identified by its Chemical Abstracts Service (CAS) number, are summarized below.

| Property | Value | Source |

| CAS Number | 18211-44-4 | [1] |

| Molecular Formula | C₂₁H₃₆O₂ | [1] |

| Molecular Weight | 320.51 g/mol | [1] |

| Alternate Names | cis-9,12,15-Heneicosatrienoic acid; 9-cis,12-cis,15-cis-Heneicosatrienoic acid | [1] |

Hypothetical Biosynthesis and Metabolism

The metabolism of this compound has not been experimentally determined. However, based on the known pathways of common omega-3 and omega-6 fatty acids, a putative metabolic route can be proposed. This hypothetical pathway would likely involve a series of desaturation and elongation steps from a precursor fatty acid. The metabolism of novel fatty acids is often investigated by incubating them with liver microsomes or hepatocytes and analyzing the resulting products.

Caption: Hypothetical metabolic pathway of a novel fatty acid.

General Experimental Protocols for Novel Fatty Acid Investigation

The following sections outline generalized experimental protocols that are fundamental to the discovery, synthesis, and characterization of a new fatty acid.

Synthesis of Polyunsaturated Fatty Acids

The total synthesis of a novel PUFA is a critical step for confirming its structure and for producing sufficient quantities for biological testing. A common strategy involves the coupling of smaller, functionalized building blocks.

Illustrative Synthesis Workflow:

Caption: General workflow for the chemical synthesis of a PUFA.

A representative synthetic approach for a related polyunsaturated fatty acid involves a Wittig reaction between a phosphonium (B103445) salt and an aldehyde, followed by purification.

Example Protocol: Wittig-based Synthesis of a PUFA

-

Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

-

Preparation of the Aldehyde: A precursor fatty acid is subjected to ozonolysis or another oxidative cleavage method to yield an aldehyde.

-

Wittig Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium) to form the ylide, which is then reacted with the aldehyde to form the carbon-carbon double bond.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the free fatty acid.

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Isolation and Purification from Biological Samples

If a natural source of the fatty acid is identified, the following general protocol can be applied for its isolation and purification.

-

Lipid Extraction: Total lipids are extracted from the biological material using a solvent system such as chloroform:methanol (2:1, v/v), following the method of Folch or Bligh and Dyer.

-

Saponification: The lipid extract is saponified by refluxing with ethanolic potassium hydroxide (B78521) to release the free fatty acids.

-

Esterification: The free fatty acids are converted to their methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride in methanol.

-

Purification of FAMEs: The FAMEs are purified and separated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Analysis: The structure of the isolated FAME is determined using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analysis of Biological Activity

To investigate the potential biological effects of a novel fatty acid, a variety of in vitro assays can be employed.

General Workflow for Biological Activity Screening:

Caption: Workflow for screening the biological activity of a novel fatty acid.

Example Protocol: Anti-inflammatory Assay

-

Cell Culture: A relevant cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test fatty acid.

-

Measurement of Nitric Oxide: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess assay.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

Conclusion

While the discovery and biological role of this compound remain to be elucidated, the methodologies outlined in this guide provide a robust framework for the investigation of this and other novel fatty acids. The synthesis, isolation, and biological characterization of such compounds are essential for expanding our understanding of lipid biochemistry and for the potential development of new therapeutic agents. Future research focused on the systematic exploration of rare fatty acids is warranted to uncover their potential roles in health and disease.

References

Unveiling the Obscurity: A Technical Guide to the Natural Sources of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-6) is a long-chain polyunsaturated fatty acid that has remained largely enigmatic within the scientific community. Unlike its more common C18 and C20 counterparts, such as alpha-linolenic acid and arachidonic acid, which have well-documented natural sources and biological roles, this compound is not significantly reported in the scientific literature as a constituent of natural lipids. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding the natural sources of this rare fatty acid. Given the scarcity of direct evidence, this document will also explore a potential biosynthetic pathway and detail the experimental protocols that would be necessary to identify and quantify this elusive compound in natural matrices.

The Apparent Scarcity of this compound in Nature

An exhaustive review of scientific literature and lipid databases reveals a conspicuous absence of significant natural sources of this compound. While commercially available as a synthetic standard for research purposes, its presence in plants, animals, or microorganisms has not been a focal point of published research.

To illustrate this point, we can examine the detailed fatty acid profile of a well-characterized source of diverse polyunsaturated fatty acids (PUFAs), the seed oil of Korean pine (Pinus koraiensis). Despite extensive analysis of its lipid composition, this compound is not reported as a constituent.

Fatty Acid Composition of a Representative PUFA Source: Pinus koraiensis Seed Oil

The seed oil of Pinus koraiensis is a rich source of various fatty acids, including the unique pinolenic acid. The table below summarizes the typical fatty acid composition of this oil, highlighting the diversity of fatty acids present and the notable absence of C21:3.

| Fatty Acid | Notation | Type | Typical Percentage (%) |

| Palmitic Acid | C16:0 | Saturated | 4.0 - 6.0 |

| Stearic Acid | C18:0 | Saturated | 2.0 - 3.0 |

| Oleic Acid | C18:1n-9 | Monounsaturated | 22.0 - 28.0 |

| Linoleic Acid | C18:2n-6 | Polyunsaturated (Omega-6) | 43.0 - 48.0 |

| alpha-Linolenic Acid | C18:3n-3 | Polyunsaturated (Omega-3) | 0.1 - 0.5 |

| Pinolenic Acid | C18:3n-6 | Polyunsaturated (Omega-6) | 12.0 - 18.0 |

| Eicosenoic Acid | C20:1n-9 | Monounsaturated | 0.5 - 1.5 |

| Eicosadienoic Acid | C20:2n-6 | Polyunsaturated (Omega-6) | 0.5 - 1.0 |

Data compiled from multiple sources. The exact composition can vary based on factors such as growing conditions and extraction methods.

A Plausible Biosynthetic Pathway

In the absence of direct evidence, a plausible biosynthetic pathway for this compound can be postulated based on the known mechanisms of fatty acid metabolism. The most likely route involves the elongation of a pre-existing C18 or C20 polyunsaturated fatty acid. One such hypothetical pathway, starting from the common omega-6 fatty acid, linoleic acid (C18:2n-6), is depicted below.

Figure 1: A hypothetical biosynthetic pathway for this compound.

This proposed pathway suggests that dihomo-gamma-linolenic acid (C20:3n-6) could be a substrate for an elongase enzyme, leading to the formation of this compound (C21:3n-6). This would be an alternative fate for DGLA, which is more commonly converted to arachidonic acid.

Experimental Protocols for Identification and Quantification

The search for this compound in natural sources requires robust and sensitive analytical methodologies. The following is a detailed protocol for the extraction, derivatization, and analysis of fatty acids from a plant seed matrix, which could be adapted for other biological samples.

Lipid Extraction

A modified Bligh-Dyer method is commonly employed for the quantitative extraction of lipids.

-

Materials:

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

0.9% NaCl solution

-

-

Procedure:

-

Homogenize 1 gram of finely ground seed material with a mixture of 10 mL of chloroform and 20 mL of methanol.

-

Add 10 mL of chloroform and homogenize again.

-

Add 10 mL of 0.9% NaCl solution and homogenize for a final time.

-

Centrifuge the mixture to separate the layers.

-

Collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.

-

Materials:

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Saturated NaCl solution

-

-

Procedure:

-

To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.

-

Add 2 mL of 14% BF3-methanol solution and heat at 100°C for 30 minutes.

-

Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of fatty acid methyl esters.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column (e.g., BPX70 or similar) is recommended for good separation of unsaturated FAMEs.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program would be: initial temperature of 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes.

-

Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Identification of this compound methyl ester would be based on its retention time relative to known standards and its characteristic mass spectrum.

The following diagram illustrates the general workflow for this experimental protocol.

Figure 2: General workflow for the analysis of fatty acids from natural sources.

Potential Biological Significance and Future Directions

While the natural sources of this compound remain to be discovered, the biological activities of other odd-chain fatty acids offer intriguing possibilities. Some odd-chain saturated and monounsaturated fatty acids have been associated with beneficial effects on metabolic health. Further research is warranted to investigate whether this compound is present as a trace component in specific organisms and, if so, to elucidate its potential physiological roles. The application of advanced analytical techniques, such as high-resolution mass spectrometry and lipidomics platforms, may be key to uncovering the presence of this and other rare fatty acids in complex biological systems.

Unveiling the Enigma of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in the Marine Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of 9(Z),12(Z),15(Z)-heneicosatrienoic acid (C21:3n-6), an unusual odd-chain polyunsaturated fatty acid (PUFA), within marine ecosystems. While the body of research on common PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) is extensive, odd-chain PUFAs like heneicosatrienoic acid remain largely enigmatic. This document synthesizes the sparse available data on its occurrence in marine organisms, explores potential biosynthetic pathways based on established fatty acid metabolism, and discusses its hypothetical physiological roles and signaling functions. Furthermore, it provides a comprehensive overview of established experimental protocols for the extraction, purification, and analysis of fatty acids from marine samples, which are directly applicable to the study of this novel compound. The significant knowledge gaps highlighted herein underscore the need for targeted research to unlock the potential of this compound in marine biology and pharmacology.

Introduction

Marine organisms are a prolific source of a diverse array of lipids, including a complex suite of fatty acids with unique structural features. Among these are the odd-chain polyunsaturated fatty acids (OC-PUFAs), which, unlike their even-chain counterparts, possess an odd number of carbon atoms in their acyl chain. This compound, a C21:3 fatty acid, is one such molecule. Its structure, featuring three double bonds in a methylene-interrupted pattern, suggests potential biological activities analogous to more well-studied PUFAs. However, its presence in marine life has been sporadically reported, often in trace amounts, leading to a significant dearth of information regarding its biosynthesis, physiological functions, and potential as a therapeutic agent. This guide aims to consolidate the existing, albeit limited, knowledge and provide a framework for future research into this intriguing marine lipid.

Occurrence in Marine Organisms: A Glimpse into the Obscure

Direct quantitative data for this compound in marine organisms are exceptionally scarce in the current scientific literature. Its detection is often relegated to minor components in broad fatty acid profiling studies of marine invertebrates, particularly molluscs and sponges. These organisms are known to harbor a wide variety of unusual fatty acids, including non-methylene-interrupted (NMI) and odd-chain fatty acids.[1][2]

The general distribution of fatty acids in marine organisms is influenced by a multitude of factors including diet, depth, and temperature.[1][4] Deep-sea organisms, for example, often exhibit a higher proportion of monounsaturated fatty acids compared to their shallow-water relatives.[1] It is plausible that the occurrence of this compound is also subject to these environmental and dietary influences.

Table 1: Reported Occurrence of Odd-Chain Fatty Acids in Marine Organisms

| Fatty Acid | Organism(s) | Tissue | Concentration (% of total fatty acids) | Reference(s) |

| Heneicosanoic acid (C21:0) | Strombus luhuanus, Lambis lambis | Fresh and Dried Flesh | 0.02% | [3] |

| Various Odd-Chain Fatty Acids | Marine Invertebrates (general) | Various | Not specified | [5] |

Note: This table highlights the limited data available and underscores the need for more targeted quantitative studies on this compound.

Biosynthesis: A Postulated Pathway

The precise biosynthetic pathway of this compound in marine organisms has not been elucidated. However, it is likely synthesized through modifications of the well-established pathways for even-chain PUFA biosynthesis, which involve a series of desaturation and elongation steps.[6][7]

The biosynthesis of PUFAs in marine invertebrates can occur de novo or through the modification of dietary fatty acids.[6][8] The key enzymes involved are fatty acyl desaturases (FADS) and elongases of very-long-chain fatty acids (ELOVL).

A plausible biosynthetic route for this compound could initiate from a shorter odd-chain fatty acid precursor, such as propionyl-CoA, which can enter the fatty acid synthesis cycle to produce odd-chain saturated fatty acids. Subsequent desaturation and elongation steps would then introduce the double bonds and extend the carbon chain.

Caption: Postulated biosynthetic pathway for this compound.

Potential Physiological Roles and Signaling Pathways

The physiological functions of this compound are currently unknown. However, based on the established roles of other PUFAs, several hypotheses can be proposed.

-

Membrane Fluidity and Structure: PUFAs are integral components of cell membranes, influencing their fluidity, flexibility, and the function of membrane-bound proteins.[9] The presence of the cis-double bonds in heneicosatrienoic acid would introduce kinks in the acyl chain, likely contributing to the maintenance of membrane fluidity, particularly in the cold and high-pressure environments inhabited by many marine organisms.

-

Precursor to Bioactive Metabolites: Long-chain PUFAs are precursors to a vast array of signaling molecules, collectively known as oxylipins (e.g., prostaglandins, leukotrienes, and resolvins), which are involved in inflammation, immunity, and the resolution of inflammation.[7][10] It is conceivable that this compound could be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce novel, biologically active eicosanoid-like molecules with unique signaling properties.

-

Energy Storage: While PUFAs are primarily known for their structural and signaling roles, they can also be stored in the form of triacylglycerols and utilized as an energy source.

Given the lack of direct evidence for signaling pathways involving this specific fatty acid, a generalized model for PUFA-derived signaling is presented below.

Caption: Generalized signaling pathway for PUFA-derived metabolites.

Experimental Protocols

The study of this compound necessitates robust and validated experimental methodologies for its extraction, purification, and analysis from complex marine biological matrices. The following sections outline a general workflow and key protocols adapted from established methods for fatty acid analysis.

Lipid Extraction

The Folch method, or variations thereof, remains the gold standard for total lipid extraction from biological tissues due to its efficiency in recovering a broad range of lipid classes.[11]

Protocol: Modified Folch Lipid Extraction

-

Homogenization: Homogenize a known weight of marine tissue in a chloroform (B151607):methanol (2:1, v/v) solution. The ratio of solvent to tissue should be approximately 20:1.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the upper aqueous phase and the lower organic (chloroform) phase containing the lipids.

-

Lipid Recovery: Carefully collect the lower chloroform phase.

-

Washing: Wash the chloroform phase with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to remove any non-lipid contaminants.

-

Solvent Evaporation: Evaporate the solvent from the final chloroform phase under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Transesterification using Boron Trifluoride-Methanol

-

Reaction Setup: To the dried lipid extract, add a known volume of 14% boron trifluoride in methanol.

-

Incubation: Heat the mixture at 95°C for 1 hour in a sealed tube.

-

Extraction of FAMEs: After cooling, add hexane (B92381) and distilled water to the reaction mixture. Vortex thoroughly.

-

Phase Separation: Centrifuge to separate the upper hexane layer containing the FAMEs.

-

Recovery and Drying: Collect the hexane layer and dry it under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried FAMEs in a known volume of hexane for GC analysis.

Analysis and Quantification

Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is the primary analytical technique for the separation and quantification of FAMEs.[12][13]

GC-FID/MS Parameters (General)

-

Column: A high-polarity capillary column (e.g., HP-88, DB-FFAP) is recommended for good separation of PUFA isomers.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

-

Oven Temperature Program: A temperature gradient is employed to effectively separate FAMEs with different chain lengths and degrees of unsaturation. For example, an initial temperature of 150°C held for a few minutes, followed by a ramp to 270°C.

-

Identification: FAMEs are identified by comparing their retention times with those of authentic standards. For GC-MS, identification is further confirmed by their mass spectra.

-

Quantification: Quantification is achieved by comparing the peak areas of the sample FAMEs to those of an internal standard (e.g., nonadecanoic acid, C19:0) of a known concentration.

Caption: General experimental workflow for fatty acid analysis.

Conclusion and Future Directions

This compound represents a frontier in marine lipid research. Its confirmed but largely unquantified presence in marine organisms, coupled with the absence of defined biosynthetic and signaling pathways, presents a significant opportunity for discovery. The methodologies outlined in this guide provide a robust starting point for researchers aiming to fill these knowledge gaps.

Future research should prioritize:

-

Targeted Quantitative Surveys: Comprehensive screening of a wide range of marine organisms, particularly sponges, molluscs, and deep-sea invertebrates, to identify rich sources of this compound.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomic and genomic approaches in identified source organisms to uncover the specific desaturases and elongases involved in its synthesis.

-

Investigation of Biological Activities: In vitro and in vivo studies to determine the physiological roles of this fatty acid and its potential metabolites, with a focus on anti-inflammatory, antimicrobial, and cytotoxic properties.

-

Development of Analytical Standards: The synthesis of a pure analytical standard for this compound is crucial for accurate quantification and biological testing.

Unraveling the complexities of this compound in the marine environment holds the promise of not only advancing our fundamental understanding of marine biochemistry but also of discovering novel bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. bioflux.com.ro [bioflux.com.ro]

- 4. Functional diversity and nutritional content in a deep-sea faunal assemblage through total lipid, lipid class, and fatty acid analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. researchgate.net [researchgate.net]

- 8. Phospholipid Incorporation of Non-Methylene-Interrupted Fatty Acids (NMIFA) in Murine Microglial BV-2 Cells Reduces Pro-Inflammatory Mediator Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty Acids of Marine Mollusks: Impact of Diet, Bacterial Symbiosis and Biosynthetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Heneicosatrienoic and Related Eicosatrienoic Acids

This technical guide provides a comprehensive overview of the physical and chemical properties of heneicosatrienoic acids and their closely related, more extensively studied C20 analogs, the eicosatrienoic acids. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and biological pathways.

Physicochemical Properties

Heneicosatrienoic acids are polyunsaturated fatty acids containing a 21-carbon backbone with three double bonds. Data for these C21 fatty acids are limited in publicly available literature. Therefore, this guide also includes data for the more commonly studied C20 eicosatrienoic acids, which share significant structural and functional similarities.

(all-Z)-11,14,17-Heneicosatrienoic Acid (C21:3 n-3)

Eicosatrienoic Acids (C20:3)

Several isomers of eicosatrienoic acid are recognized for their biological significance. The properties of the most common isomers are summarized below.

Table 1: Physical and Chemical Properties of Eicosatrienoic Acid Isomers

| Property | (5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid) | (8Z,11Z,14Z)-Eicosatrienoic Acid (Dihomo-γ-linolenic Acid) | (11Z,14Z,17Z)-Eicosatrienoic Acid (Dihomo-α-linolenic Acid) |

| Molecular Formula | C20H34O2[1] | C20H34O2[2] | C20H34O2[3] |

| Molecular Weight | 306.48 g/mol [4] | 306.48 g/mol [2] | 306.5 g/mol [3] |

| CAS Number | 506-32-1[1] | 1783-84-2 | 17046-59-2[3][5] |

| Appearance | Oily liquid, transparent to pale yellow[1] | Viscous liquid | Solution in ethanol (B145695) (50 mg/ml)[5] |

| Melting Point | -60.5 °C[1] | Not specified | Not specified |

| Boiling Point | 380.5 °C[1] | Not specified | Not specified |

| Density | 0.905 g/cm³[1] | Not specified | Not specified |

| Refractive Index | Not specified | n20/D 1.478 | Not specified |

| Flash Point | Not specified | 62 °C (closed cup) | Not specified |

Table 2: Solubility of Eicosatrienoic Acids

| Solvent | (5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid) | (8Z,11Z,14Z)-Eicosatrienoic Acid (Dihomo-γ-linolenic Acid) | (11Z,14Z,17Z)-Eicosatrienoic Acid (Dihomo-α-linolenic Acid) |

| Water | Limited solubility[1] | Insoluble | Not specified |

| Ethanol | Soluble[1] | Soluble | Miscible[5] |

| Acetone | Soluble[1] | Soluble | Not specified |

| Chloroform | Soluble[1] | Soluble | Not specified |

| DMF | Not specified | Soluble | 100 mg/ml[5] |

| DMSO | Not specified | Soluble | 100 mg/ml[5] |

| 0.1 M Na2CO3 | Not specified | Not specified | 1.7 mg/ml[5] |

Experimental Protocols

The characterization and quantification of heneicosatrienoic and eicosatrienoic acids and their metabolites often involve chromatographic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxylated Metabolites

GC-MS is a robust method for quantifying lipid peroxidation products like hydroxyeicosatetraenoic acids (HETEs), with applicability to hydroxylated metabolites of heneicosatrienoic acids.[6]

Methodology:

-

Internal Standard Addition: A synthesized internal standard, such as 16-Hydroxy-9,12,14-heneicosatrienoic acid, is added to the sample.[6]

-

Lipid Extraction and Transesterification: Cellular lipids are extracted from the sample and transesterified to form fatty acid methyl esters (FAMEs).[6]

-

Reduction of Hydroperoxides: Any hydroperoxides present are reduced to their corresponding hydroxyl groups using a reducing agent like triphenylphosphine.[6]

-

Solid-Phase Extraction (SPE): The sample undergoes a two-step solid-phase extraction for purification.[6]

-

Hydrogenation and Derivatization: The sample is hydrogenated, and the hydroxyl groups are derivatized to form trimethylsilyl (B98337) (TMS) ethers.[6]

-

GC-MS Analysis: The derivatized compounds are analyzed by electron impact GC-MS. Specific ions are monitored for quantification; for example, for HETEs, ions at m/z 301, 287, 259, and 271 are monitored.[6]

Liquid Chromatography-Mass Spectrometry (LC/MS) for Eicosanoid Profiling

LC/MS provides a sensitive and specific method for the simultaneous analysis of arachidonic acid and its various metabolites, a technique adaptable for heneicosatrienoic acid metabolites.[7]

Methodology:

-

Sample Preparation: Brain tissue or other biological samples are processed to extract lipids.

-

Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often preferred as it provides the best detection for eicosanoids, typically observing the [M-H]⁻ pseudomolecular ion.[7]

-

Selected Ion Monitoring (SIM): For quantitative analysis, specific m/z values corresponding to the compounds of interest and their deuterated internal standards are monitored.[7]

Signaling Pathways and Biological Activity

Eicosatrienoic acids are precursors to a variety of signaling molecules and can modulate key cellular pathways, particularly those involved in inflammation.

The Arachidonic Acid Cascade

Dihomo-γ-linolenic acid (DGLA) and other C20 fatty acids are metabolized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammatory responses.[8] Heneicosapentaenoic acid (HPA), a C21 fatty acid, is a poor substrate for these enzymes but can inhibit arachidonic acid synthesis.[9]

Regulation of Cell Adhesion

Eicosatrienoic acid (20:3 n-9), also known as Mead's acid, has been shown to influence the expression of cell-cell adhesion molecules. Specifically, it can down-regulate the expression of E-cadherin and desmoglein in human squamous cell carcinoma cells, which may impact cell invasion and metastasis.[10]

Anti-inflammatory Signaling of (11Z,14Z,17Z)-Eicosatrienoic Acid

The n-3 polyunsaturated fatty acid (11Z,14Z,17Z)-Eicosatrienoic acid (ETrA) exhibits mild anti-inflammatory properties. It can suppress the lipopolysaccharide (LPS)-stimulated nuclear factor-kappa B (NF-κB) pathway, leading to reduced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in murine macrophage cells.[11]

Conclusion

While specific experimental data for heneicosatrienoic acids remain sparse, the properties and biological activities of the structurally similar eicosatrienoic acids provide a valuable framework for understanding their potential roles in cellular signaling and as targets for drug development. The methodologies outlined here for the analysis of fatty acids and their metabolites are directly applicable to the study of these C21 compounds. Further research into the unique properties and biological functions of heneicosatrienoic acid isomers is warranted to fully elucidate their physiological and pathological significance.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 8,11,14-Eicosatrienoic acid, (Z,Z,Z)- [webbook.nist.gov]

- 3. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,8,11-Eicosatrienoic Acid | C20H34O2 | CID 5282825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heneicosapentaenoic Acid | TargetMol [targetmol.com]

- 10. Eicosatrienoic acid (20:3 n-9) inhibits the expression of E-cadherin and desmoglein in human squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Incorporation of eicosatrienoic acid exerts mild anti-inflammatory properties in murine RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid and Alpha-Linolenic Acid for Researchers and Drug Development Professionals

An important notice regarding the current state of research: Extensive literature review reveals a significant disparity in the available scientific data between alpha-linolenic acid (ALA) and 9(Z),12(Z),15(Z)-Heneicosatrienoic acid. While alpha-linolenic acid is a well-characterized essential fatty acid with a vast body of research detailing its metabolism and physiological effects, this compound is primarily documented in chemical catalogs with a notable absence of published studies on its biochemical properties, metabolic fate, or physiological significance. This guide will provide a comprehensive overview of alpha-linolenic acid and present the limited available information for this compound to offer a structural comparison.

Core Biochemical Properties

A comparative summary of the fundamental biochemical properties of alpha-linolenic acid and the available data for this compound is presented below.

| Property | This compound | Alpha-Linolenic Acid (ALA) |

| Molecular Formula | C₂₁H₃₆O₂[1][2] | C₁₈H₃₀O₂[3][4][5] |

| Molecular Weight | 320.51 g/mol [1][2] | 278.43 g/mol [3][4][5][6] |

| Fatty Acid Notation | 21:3 (n-6) | 18:3 (n-3) |

| IUPAC Name | (9Z,12Z,15Z)-Heneicosatrienoic acid | (9Z,12Z,15Z)-Octadeca-9,12,15-trienoic acid[3][4][5] |

| Description | A polyunsaturated fatty acid with 21 carbon atoms and three cis double bonds. | An essential omega-3 polyunsaturated fatty acid with 18 carbon atoms and three cis double bonds.[3][4][5] |

Metabolic Pathways of Alpha-Linolenic Acid

Alpha-linolenic acid, as an essential fatty acid, cannot be synthesized de novo by humans and must be obtained from the diet. It serves as the precursor for the biosynthesis of longer-chain, more unsaturated omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This conversion process involves a series of desaturation and elongation reactions primarily occurring in the endoplasmic reticulum.

The metabolic cascade is initiated by the enzyme delta-6-desaturase, which is considered the rate-limiting step in this pathway. The efficiency of this conversion is relatively low in humans and can be influenced by various factors, including diet and genetics.

References

An In-depth Technical Guide to Heneicosatrienoic Acid Isomers and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosatrienoic acids (21:3) are polyunsaturated fatty acids (PUFAs) containing a 21-carbon backbone and three double bonds. While less common than their 20-carbon eicosanoid precursors, emerging research has highlighted the diverse and significant biological activities of various heneicosatrienoic acid isomers. These activities, ranging from modulation of inflammatory pathways to regulation of cell growth, position them as intriguing molecules for therapeutic investigation. This technical guide provides a comprehensive overview of the known isomers of heneicosatrienoic acid, their biological functions supported by quantitative data, detailed experimental protocols for their analysis, and visualizations of their signaling pathways.

Isomers of Heneicosatrienoic Acid and Their Biological Functions

Several isomers of heneicosatrienoic acid have been identified, with their biological activities largely determined by the position of their double bonds. The most studied isomers include Dihomo-γ-linolenic acid (DGLA), Mead acid, and Sciadonic acid.

Dihomo-γ-linolenic Acid (DGLA) (all-cis-8,11,14-eicosatrienoic acid)

DGLA is an omega-6 fatty acid that serves as a precursor to both anti-inflammatory and pro-inflammatory eicosanoids. Its biological effects are concentration-dependent and influenced by the metabolic context.

Anti-inflammatory Properties: DGLA can be metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin (B15479496) E1 (PGE1), which has anti-inflammatory properties. Additionally, DGLA can be converted to the anti-inflammatory metabolite 15-hydroxyeicosatrienoic acid (15-HETrE) via the 15-lipoxygenase (15-LOX) pathway.[1] DGLA has been shown to inhibit the production of pro-inflammatory cytokines. For instance, at a concentration of 100 µM, DGLA reduces Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) levels to 60% of control levels in human peripheral blood mononuclear cells.[2] Other studies have shown that DGLA concentrations between 50-200 µM inhibit lipopolysaccharide (LPS)-induced TNF-α production.[3]

Role in Atherosclerosis: DGLA has demonstrated anti-atherogenic properties by attenuating chemokine-driven monocytic migration, inhibiting foam cell formation, and reducing the expression of pro-atherogenic genes in macrophages.[4][5]

Mead Acid (all-cis-5,8,11-eicosatrienoic acid)

Mead acid is an omega-9 fatty acid that is notably synthesized in the body during essential fatty acid deficiency (EFAD). Its presence is often used as a biomarker for this condition.

Inflammatory Modulation: Mead acid's role in inflammation is complex. It can be metabolized by 5-lipoxygenase to produce leukotriene C3 (LTC3).[6] Dietary supplementation with Mead acid has been shown to inhibit the synthesis of the pro-inflammatory leukotriene B4 (LTB4) in rat neutrophils.[6] Specifically, dietary Mead acid was found to completely inhibit LTB synthesis in an essential fatty acid deficiency model.[7]

Anti-proliferative Effects: Mead acid has been shown to suppress the growth of certain cancer cells. For KPL-1 human breast cancer cells, Mead acid exhibited an IC50 value of 214.2 µM for growth inhibition.[7]

Sciadonic Acid (all-cis-5,11,14-eicosatrienoic acid)

Sciadonic acid is a non-methylene-interrupted fatty acid found in the seeds of certain plants. It has garnered attention for its anti-inflammatory effects.

Anti-inflammatory Activity: Sciadonic acid has been demonstrated to reduce the production of several pro-inflammatory mediators in murine macrophages. In one study, sciadonic acid decreased the production of prostaglandin E2 (PGE2) by 29%, nitric oxide (NO) by 31%, interleukin-6 (IL-6) by 34%, and TNF-α by 14%.[3][8] These effects are mediated, in part, through the suppression of NF-κB and MAPK signaling pathways.[8]

11,14,17-Eicosatrienoic Acid

This omega-3 isomer of eicosatrienoic acid is less studied than the others. However, as an omega-3 fatty acid, it is presumed to possess anti-inflammatory properties. It is known to be a component of some plant oils and is synthesized from other fatty acids in the body.[9] It is recognized as one of the most active essential fatty acids in inhibiting the elongation and desaturation reactions that convert dietary C18 fatty acids into C20 eicosanoid precursors.[10]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of heneicosatrienoic acid isomers.

| Isomer | Biological Activity | Cell Type/System | Quantitative Data | Reference(s) |

| Dihomo-γ-linolenic Acid (DGLA) | Inhibition of TNF-α production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced to 66% of control at 100 µM | [11] |

| Inhibition of IL-10 production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Reduced to 60% of control at 100 µM | [2] | |

| Inhibition of TNF-α production | Lipopolysaccharide (LPS)-stimulated cells | Inhibited at concentrations of 50-200 µM | [3] | |

| Mead Acid | Inhibition of breast cancer cell growth | KPL-1 human breast cancer cells | IC50 = 214.2 µM | [7] |

| Inhibition of Leukotriene B4 synthesis | In vivo model of essential fatty acid deficiency | Complete inhibition | [7] | |

| Sciadonic Acid | Inhibition of Prostaglandin E2 (PGE2) production | Murine RAW264.7 macrophages | 29% reduction | [3][8] |

| Inhibition of Nitric Oxide (NO) production | Murine RAW264.7 macrophages | 31% reduction | [3][8] | |

| Inhibition of Interleukin-6 (IL-6) production | Murine RAW264.7 macrophages | 34% reduction | [3][8] | |

| Inhibition of TNF-α production | Murine RAW264.7 macrophages | 14% reduction | [3][8] |

Signaling Pathways

The biological effects of heneicosatrienoic acid isomers are mediated through their interaction with and modulation of various cellular signaling pathways.

Dihomo-γ-linolenic Acid (DGLA) Anti-inflammatory Signaling

DGLA exerts its anti-inflammatory effects through multiple pathways. It is converted to PGE1, which can signal through prostaglandin E receptors (EP receptors) to modulate cellular responses. DGLA also competitively inhibits the metabolism of arachidonic acid (AA) to pro-inflammatory eicosanoids. Furthermore, its metabolite, 15-HETrE, can also exert anti-inflammatory actions.[1]

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Incorporation of sciadonic acid into cellular phospholipids reduces pro-inflammatory mediators in murine macrophages through NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of conjugated linoleic acid isomers on fatty acid profiles of liver and adipose tissues and their conversion to isomers of 16:2 and 18:3 conjugated fatty acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 9. CAS 17046-59-2: 11,14,17-eicosatrienoic acid | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. 11,14,17-eicosatrienoic acid, (Z,Z,Z)- | C20H34O2 | CID 5312529 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Elusive Heneicosatrienoic Acid (21:3n-6): An In-depth Technical Guide on its Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosatrienoic acid (21:3n-6) is a rare, odd-chain, long-chain polyunsaturated fatty acid of the omega-6 family. Its natural occurrence is not widely documented, suggesting it is likely present in trace amounts in specific organisms or serves as a transient intermediate in metabolic pathways. This technical guide synthesizes the current understanding of omega-6 fatty acid biosynthesis to propose a putative pathway for 21:3n-6, details the analytical methodologies required for its identification and quantification, and explores potential, yet unconfirmed, natural sources. The information presented herein is intended to provide a foundational resource for researchers interested in the study of this and other unusual fatty acids.

Introduction

The landscape of lipidomics is vast and continues to expand with the discovery of novel fatty acid structures. While even-chain fatty acids such as linoleic acid (18:2n-6) and arachidonic acid (20:4n-6) are well-characterized, odd-chain fatty acids, particularly polyunsaturated ones, remain less explored. Heneicosatrienoic acid (21:3n-6) is one such molecule. As an omega-6 fatty acid, it belongs to a class of lipids with profound physiological roles, primarily as precursors to signaling molecules known as eicosanoids. However, the specific biological significance of a 21-carbon variant is currently unknown. This guide aims to collate the necessary theoretical and practical knowledge to facilitate future research into this elusive fatty acid.

Putative Natural Occurrence

Direct, quantitative evidence for the natural occurrence of 21:3n-6 is exceptionally limited in published literature. Its existence is more likely to be in trace amounts that may be overlooked in standard lipid profiling. Based on the known distribution of other unusual fatty acids, potential sources to investigate for 21:3n-6 could include:

-

Marine Invertebrates: Organisms such as sponges, tunicates, and mollusks are known to harbor a diverse array of unusual fatty acids, often originating from symbiotic microorganisms.[1]

-

Microorganisms: Bacteria, fungi, and microalgae are primary producers of a vast range of fatty acids and are plausible sources of odd-chain polyunsaturated fatty acids.[2][3][4] Some microorganisms are known to produce odd-chain fatty acids when provided with specific precursors.[2]

-

Specific Plant Species: While less common, some plants are known to produce unconventional fatty acids.[5]

It is important to note that the presence of 21:3n-6 in these sources is speculative and requires empirical verification.

Proposed Biosynthesis of 21:3n-6

The biosynthesis of fatty acids is a well-understood process involving the sequential action of elongase and desaturase enzymes. The synthesis of odd-chain fatty acids typically starts with a propionyl-CoA primer instead of the usual acetyl-CoA.[6] Following this logic, a plausible biosynthetic pathway for 21:3n-6 can be proposed, originating from the essential omega-6 fatty acid, linoleic acid (18:2n-6).

Two primary pathways can be hypothesized:

Pathway A: Elongation followed by Desaturation

-

Elongation: Linoleic acid (18:2n-6) undergoes a single elongation step, adding a three-carbon unit derived from malonyl-CoA with a propionyl-CoA primer, to form 21:2n-6. This step would be catalyzed by an elongase enzyme, possibly with a preference for odd-chain substrates.

-

Desaturation: The resulting 21:2n-6 is then desaturated by a Δ5-desaturase to introduce a third double bond, yielding heneicosatrienoic acid (21:3n-6).

Pathway B: Desaturation followed by Elongation

-

Desaturation: Linoleic acid (18:2n-6) is first desaturated by a Δ6-desaturase to form γ-linolenic acid (GLA, 18:3n-6).[7]

-

Elongation: GLA is then elongated by a three-carbon unit, again likely initiated by propionyl-CoA, to produce 21:3n-6.

The enzymes involved, particularly the elongases and desaturases, would need to exhibit activity towards these less common substrates. The competition with the more conventional pathways for the synthesis of arachidonic acid (20:4n-6) from linoleic acid likely contributes to the rarity of 21:3n-6.[8][9]

Signaling Pathway Diagram

Experimental Protocols for Identification and Quantification

The analysis of a rare fatty acid like 21:3n-6 requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Sample Preparation and Lipid Extraction

-

Homogenization: Biological samples (tissues, cells, etc.) are homogenized in a suitable solvent, often a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch or Bligh-Dyer methods), to extract total lipids.[10]

-

Internal Standard: A known amount of an internal standard (e.g., a deuterated or an odd-chain fatty acid not expected to be in the sample, like C17:0) is added at the beginning of the extraction to account for sample loss during preparation and for accurate quantification.[11]

-

Phase Separation: The addition of water or a saline solution induces phase separation. The lower organic phase, containing the lipids, is collected.

-

Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) using a strong base (e.g., methanolic KOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.). The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This derivatization increases the volatility of the fatty acids, making them amenable to GC analysis.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol phase) is typically used for the separation of FAMEs.[10]

-

Injector: A split/splitless injector is used, with the temperature set to ensure volatilization of the FAMEs without degradation.

-

Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is commonly used, which generates characteristic fragmentation patterns for FAMEs.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

The identification of the 21:3n-6 FAME peak is based on its retention time relative to known standards and its unique mass spectrum. Quantification is achieved by comparing the peak area of the 21:3n-6 FAME to that of the internal standard.

Experimental Workflow Diagram

Data Presentation

As no quantitative data for the natural occurrence of 21:3n-6 is currently available, the following table is presented as a template for future studies.

Table 1: Template for Reporting Quantitative Data of 21:3n-6 Fatty Acid

| Organism/Tissue | Sample Type | Concentration (µg/g wet weight) | Percentage of Total Fatty Acids (%) | Analytical Method | Reference |

| [Organism Name] | [e.g., Muscle, Liver, Whole Body] | [Value ± SD] | [Value ± SD] | [e.g., GC-MS] | [Citation] |

| [Microorganism Strain] | [e.g., Biomass] | [Value ± SD] | [Value ± SD] | [e.g., GC-MS] | [Citation] |

Conclusion and Future Directions

Heneicosatrienoic acid (21:3n-6) represents a frontier in lipid research. Its apparent rarity in nature poses both a challenge and an opportunity. The proposed biosynthetic pathways and detailed analytical protocols provided in this guide offer a roadmap for researchers to begin the search for this elusive fatty acid. Future research should focus on targeted lipidomic analyses of organisms known for their unusual fatty acid profiles. The identification and quantification of 21:3n-6 in a natural source would be the first step towards understanding its potential physiological role and exploring its applications in drug development and nutritional science. The elucidation of the specific enzymes responsible for its synthesis could also open avenues for its biotechnological production.

References

- 1. Functional diversity and nutritional content in a deep-sea faunal assemblage through total lipid, lipid class, and fatty acid analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 9,12,15-Heneicosatrienoic Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Findings: Extensive literature searches reveal that 9,12,15-heneicosatrienoic acid (C21:3) is a rare and poorly characterized polyunsaturated fatty acid. Unlike its more common counterparts, such as alpha-linolenic acid (C18:3) and eicosapentaenoic acid (C20:5), there is a significant scarcity of published research dedicated to its biological activities, natural abundance, and metabolic pathways. This guide summarizes the limited available information and highlights the considerable knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

Commercially available data from chemical suppliers provides the foundational chemical information for 9,12,15-heneicosatrienoic acid. These properties are essential for its identification and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 18211-44-4 | [1] |

| Molecular Formula | C₂₁H₃₆O₂ | [1] |

| Molecular Weight | 320.51 g/mol | [1] |

| Lipid Number | C21:3 | [1] |

| Purity (typical) | >98% | [1] |

| Physical State | Liquid | [1] |

| Storage | Freezer | [1] |

Biological Activity and Significance

There is a notable absence of peer-reviewed studies detailing the specific biological effects of 9,12,15-heneicosatrienoic acid. General information on omega-3 fatty acids suggests potential roles in various physiological processes, but direct evidence for this specific molecule is lacking. One study on a related C21 polyunsaturated fatty acid, 6,9,12,15,18-heneicosapentaenoic acid (HPA; 21:5n-3), which is found in small amounts in fish oils, demonstrated that it is a strong inhibitor of arachidonic acid (AA) synthesis. However, it was found to be a poor substrate for prostaglandin (B15479496) H synthase and 5-lipoxygenase. Given that fish oils contain very low levels of HPA, it is considered unlikely to be of major significance in the biological effects of fish oil consumption.

Natural Sources and Synthesis

The natural occurrence of 9,12,15-heneicosatrienoic acid in significant quantities has not been documented in the reviewed literature. While a polyunsaturated hydrocarbon with a 21-carbon backbone, all-cis-3,6,9,12,15,18-heneicosahexaene (HEH), has been isolated from marine planktonic algae and is suggested to be derived from docosahexaenoic acid, this does not provide direct evidence of the natural sources of 9,12,15-heneicosatrienoic acid itself.

Metabolism and Signaling Pathways

Due to the lack of research, the metabolic fate of 9,12,15-heneicosatrienoic acid and its potential involvement in cellular signaling pathways remain unknown. It is not possible at this time to provide diagrams of its metabolic conversion or its role in signaling cascades.

Experimental Protocols

The absence of published experimental studies on 9,12,15-heneicosatrienoic acid means that no established protocols for its extraction, quantification, or for the assessment of its biological activity can be provided. Researchers wishing to study this compound would need to adapt existing methodologies for other polyunsaturated fatty acids.

Future Research Directions

The current state of knowledge regarding 9,12,15-heneicosatrienoic acid presents a clear opportunity for novel research. Key areas that require investigation include:

-

Identification and Quantification in Natural Sources: A thorough investigation of marine and plant lipids is needed to determine if this fatty acid is present in any significant concentration.

-

Chemical Synthesis: The development of a reliable method for the chemical synthesis of 9,12,15-heneicosatrienoic acid is crucial to enable further research.

-

Biological Activity Screening: In vitro and in vivo studies are required to elucidate any potential anti-inflammatory, anti-proliferative, or other biological effects.

-

Metabolic Studies: Research into how this fatty acid is metabolized by mammalian cells will be essential to understand its physiological relevance.

Logical Workflow for Future Investigation

For researchers interested in pursuing studies on 9,12,15-heneicosatrienoic acid, a logical experimental workflow would be as follows:

References

Methodological & Application

Analysis of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid by GC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid is a polyunsaturated fatty acid (PUFA) with the molecular formula C₂₁H₃₆O₂ and a molecular weight of 320.51.[1] The analysis of specific fatty acids like this is crucial in various research fields, including lipidomics, drug development, and nutritional science, to understand their metabolic roles and potential as biomarkers or therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[2][3] However, due to their low volatility, fatty acids require derivatization prior to GC-MS analysis, typically through conversion to their more volatile fatty acid methyl esters (FAMEs).[4] This document provides detailed application notes and protocols for the analysis of this compound by GC-MS.

Experimental Protocols

A critical step in the GC-MS analysis of fatty acids is the derivatization of the polar carboxyl group to a non-polar ester, most commonly a methyl ester. This process, known as esterification or transesterification, increases the volatility of the fatty acid, making it amenable to gas chromatography.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the derivatization of various biological samples.

Materials:

-

Sample containing this compound

-

14% (w/v) Boron trifluoride in methanol (B129727) (BF₃-Methanol)

-

Saturated Sodium Chloride solution

-

Anhydrous Sodium Sulfate (B86663)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Accurately weigh or measure the sample containing the fatty acid into a screw-cap glass tube. If the sample is in a solid or semi-solid form, dissolve it in a small amount of a suitable organic solvent like toluene.

-

Derivatization: Add 2 mL of 14% BF₃-Methanol reagent to the sample.

-

Reaction: Cap the tube tightly and heat at 80-100°C for 45-60 minutes.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Phase Separation: Vortex the tube vigorously for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This method is simpler and faster than acid-catalyzed methods but is primarily for esterified fatty acids.

Materials:

-

Sample containing esterified this compound

-

2 M Methanolic Potassium Hydroxide (KOH)

-

Hexane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Dissolve the lipid extract in a suitable organic solvent.

-

Derivatization: Add 1 mL of 2 M methanolic KOH to the sample.

-

Reaction: Vortex the mixture and incubate at room temperature or heat to 50°C for 5-10 minutes.

-

Neutralization: Add 1 mL of saturated sodium bicarbonate solution to neutralize the base.

-

Extraction and Phase Separation: Add 2 mL of hexane, vortex, and centrifuge to separate the layers.

-

Collection and Drying: Transfer the upper hexane layer to a clean vial and dry with anhydrous sodium sulfate.

-

Analysis: The FAMEs in the hexane layer are ready for GC-MS analysis.

GC-MS Analysis

The following are typical parameters for the GC-MS analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | SLB®-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-550 |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Solvent Delay | 3-5 min |

Data Presentation

Expected Retention Time and Mass Spectral Data

The mass spectrum of the methyl ester of this compound is expected to show a molecular ion peak (M⁺) at m/z 334 (C₂₂H₃₈O₂). The fragmentation pattern will be characteristic of a polyunsaturated fatty acid methyl ester. Based on the fragmentation of the structurally similar methyl linolenate (C19H32O2, M⁺ at m/z 292), characteristic fragment ions are expected.[6]

Table 1: Predicted Mass Spectral Data for this compound Methyl Ester

| m/z | Interpretation |

| 334 | Molecular Ion (M⁺) |

| 303 | [M - OCH₃]⁺ |

| 292 | Representative fragment from cleavage at double bond positions |

| 79, 91, 105 | Characteristic hydrocarbon fragments for PUFAs |

| 74 | McLafferty rearrangement fragment for methyl esters |

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: Experimental workflow for GC-MS analysis.

Logical Relationships in Fatty Acid Analysis

The following diagram illustrates the logical steps and considerations in developing a quantitative GC-MS method for fatty acid analysis.

Caption: Logical steps in fatty acid GC-MS analysis.

Potential Biological Signaling Pathway Involvement

While a specific signaling pathway for this compound is not well-documented in the available literature, as a polyunsaturated fatty acid, it could potentially serve as a substrate for enzymes in pathways such as the lipoxygenase (LOX) pathway, which is involved in inflammatory responses.[7][8] This pathway converts PUFAs into a variety of bioactive metabolites.

Caption: Hypothetical involvement in the LOX pathway.

References

- 1. scbt.com [scbt.com]

- 2. research.lancaster-university.uk [research.lancaster-university.uk]

- 3. youtube.com [youtube.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- [webbook.nist.gov]

- 7. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 9(Z),12(Z),15(Z)-Heneicosatrienoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

9(Z),12(Z),15(Z)-Heneicosatrienoic acid (C21:3n-6) is an odd-chain polyunsaturated fatty acid (PUFA). While even-chain fatty acids are more common, odd-chain fatty acids are gaining interest in the scientific community for their potential roles in various physiological and pathological processes. Accurate and precise quantification of these lipids in biological matrices is essential for understanding their metabolism, identifying potential biomarkers, and for the development of novel therapeutics.

These application notes provide detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Levels

While specific concentrations of this compound are not widely reported in the literature, the following table provides hypothetical yet physiologically plausible concentration ranges in various human biological samples. These values are based on typical concentrations observed for other low-abundance odd-chain polyunsaturated fatty acids and should serve as a guideline for analytical method development.[1][2][3][4][5]

| Biological Matrix | Analyte | Concentration Range (ng/mL or ng/g) | Method |

| Human Plasma | This compound | 5 - 50 ng/mL | LC-MS/MS |

| Human Red Blood Cells | This compound | 10 - 100 ng/mL | GC-MS |

| Human Liver Tissue | This compound | 20 - 200 ng/g | LC-MS/MS or GC-MS |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is applicable to plasma, red blood cells (RBCs), and tissue samples.

Materials:

-

Chloroform

-

0.9% NaCl solution

-

Internal Standard (IS): Deuterated this compound (e.g., C21:3-d5) in methanol.

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection:

-

For plasma: Use 100 µL of plasma.

-

For RBCs: Use a packed cell pellet from 200 µL of whole blood.

-

For tissue: Homogenize ~20 mg of tissue in 1 mL of ice-cold saline.

-

-

Internal Standard Addition: To the sample in a glass tube, add a known amount of the internal standard solution.

-

Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Isolate Lipid Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-